molecular formula C28H36N2O B170244 5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 107215-52-1

5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine

Cat. No. B170244
M. Wt: 416.6 g/mol
InChI Key: DFXJGRXRHRVQAT-UHFFFAOYSA-N
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Description

5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine (hereafter referred to as 5-Heptyl-2-Pyrimidine) is a heterocyclic compound that has been studied for its potential in scientific research applications, particularly in the fields of biochemistry and physiology. 5-Heptyl-2-Pyrimidine has been found to have a number of interesting properties, including a unique mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

1. Antioxidant and Antimicrobial Study

  • Summary of Application: A new quinazoline derivative from 2-(2-aminophenyl)-1H-benzimidazole and octanal was synthesized to produce 6-heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline (OCT). This compound was studied for its antioxidant and antimicrobial properties .
  • Methods of Application: The compound was synthesized using microwave-assisted and conventional heating approaches. It was characterized using FTIR, 1H and 13C NMR, DIMS, and X-ray crystallography .
  • Results or Outcomes: Using microwave to synthesize OCT drastically reduced reaction time and increased yield. OCT showed good antioxidant activity in one of the tests and moderate antimicrobial activity .

2. Fluorescence Effects Study

  • Summary of Application: Two 1,3,4-thiadiazole analogues, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7), were studied for their fluorescence effects in an aqueous medium containing different concentrations of hydrogen ions .
  • Methods of Application: The fluorescence effects were studied using stationary fluorescence spectroscopy and time-resolved spectroscopy .
  • Results or Outcomes: An interesting dual fluorescence effect was observed when both compounds were dissolved in aqueous solutions at pH below 7 for C1 and 7.5 for C7 .

3. Hydrolysis of Phenylboronic Pinacol Esters

  • Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
  • Methods of Application: The hydrolysis of some phenylboronic pinacol esters is described. The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
  • Results or Outcomes: The study found that these boronic pinacol esters are only marginally stable in water and care must be taken when considering these boronic pinacol esters for pharmacological purposes .

4. Fluorescence Effects in Bioactive Molecules

  • Summary of Application: This study presents the results of stationary fluorescence spectroscopy and time-resolved spectroscopy analyses of two 1,3,4-thiadiazole analogues .
  • Methods of Application: The fluorescence effects were studied using stationary fluorescence spectroscopy and time-resolved spectroscopy .
  • Results or Outcomes: An interesting dual fluorescence effect was observed when both compounds were dissolved in aqueous solutions at certain pH levels .

5. Hydrolysis of Phenylboronic Pinacol Esters

  • Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
  • Methods of Application: The hydrolysis of some phenylboronic pinacol esters is described. The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
  • Results or Outcomes: The study found that these boronic pinacol esters are only marginally stable in water and care must be taken when considering these boronic pinacol esters for pharmacological purposes .

6. Fluorescence Effects in Bioactive Molecules

  • Summary of Application: This study presents the results of stationary fluorescence spectroscopy and time-resolved spectroscopy analyses of two 1,3,4-thiadiazole analogues .
  • Methods of Application: The fluorescence effects were studied using stationary fluorescence spectroscopy and time-resolved spectroscopy .
  • Results or Outcomes: An interesting dual fluorescence effect was observed when both compounds were dissolved in aqueous solutions at certain pH levels .

properties

IUPAC Name

5-heptyl-2-[4-(4-pentoxyphenyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O/c1-3-5-7-8-9-11-23-21-29-28(30-22-23)26-14-12-24(13-15-26)25-16-18-27(19-17-25)31-20-10-6-4-2/h12-19,21-22H,3-11,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXJGRXRHRVQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine

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